molecular formula C8H6FNO B1321199 5-Fluoro-3-methylbenzo[d]isoxazole CAS No. 1260762-27-3

5-Fluoro-3-methylbenzo[d]isoxazole

Cat. No. B1321199
M. Wt: 151.14 g/mol
InChI Key: DEXSFBLLWZSENJ-UHFFFAOYSA-N
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Description

5-Fluoro-3-methylbenzo[d]isoxazole is a compound that belongs to the class of organic compounds known as isoxazoles, which are aromatic heterocycles containing an oxygen atom and a nitrogen atom in a five-membered ring. The presence of a fluorine atom at the 5-position and a methyl group at the 3-position on the benzene ring of the isoxazole moiety can potentially influence the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of fluorinated isoxazole derivatives, such as 5-Fluoro-3-methylbenzo[d]isoxazole, can be achieved through various synthetic routes. For instance, the synthesis of 5-(Fluoroalkyl)isoxazole building blocks can be performed by regioselective reactions of functionalized halogenoximes, as reported in a comprehensive study . Additionally, the synthesis of fluorinated benzothiazoles, which share structural similarities with benzisoxazoles, has been achieved through modifications to the Jacobsen cyclization process, yielding compounds with potent cytotoxic properties . Although the exact synthesis of 5-Fluoro-3-methylbenzo[d]isoxazole is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives, including 5-Fluoro-3-methylbenzo[d]isoxazole, can be characterized using various spectroscopic techniques. For example, the structure of a related compound, (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was confirmed by IR, ^1H NMR, LC-MS spectra, and X-ray diffraction studies . These techniques can provide detailed information about the molecular conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions, which can be utilized to further modify the compound or to study its reactivity. The use of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, has been demonstrated for the regioselective synthesis of 5-sulfonylfluoro isoxazoles . This indicates that 5-Fluoro-3-methylbenzo[d]isoxazole could potentially participate in similar reactions, allowing for the introduction of additional functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzazoles, which are structurally related to 5-Fluoro-3-methylbenzo[d]isoxazole, have been studied using calorimetric techniques and computational calculations . These studies provide insights into the enthalpies of formation, vaporization, and basicities of such compounds. The presence of fluorine is known to significantly affect these properties due to its high electronegativity and small size.

Relevant Case Studies

Several case studies highlight the biological relevance of fluorinated isoxazole derivatives. For instance, the antitumor properties of fluorinated benzothiazoles have been explored, with some compounds showing potent cytotoxicity against certain human breast cancer cell lines . Additionally, the antiproliferative activity of a novel bioactive heterocycle with a fluorobenzo[d]isoxazole moiety has been evaluated . These studies suggest that 5-Fluoro-3-methylbenzo[d]isoxazole could also possess interesting biological activities worth investigating.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Banpurkar et al. (2018) focused on the synthesis of azo dyes including compounds related to 3-Methyl-4H-isoxazol-5-one. The research revealed antimicrobial activity, particularly against the gram-positive bacterium Staphylococcus aureus (Banpurkar, Wazalwar, & Perdih, 2018).

Biological Evaluation and Docking Study

Research by Shingare et al. (2018) demonstrated the antimicrobial and antitubercular activity of isoxazole clubbed 1,3,4-oxadiazole derivatives. This study supports the application of these compounds in developing new treatments for bacterial infections (Shingare et al., 2018).

Anticancer Properties

Hutchinson et al. (2001) reported on fluorinated 2-(4-aminophenyl)benzothiazoles, showing potent cytotoxicity in breast cancer cell lines, indicating a potential application in cancer treatment (Hutchinson et al., 2001).

Synthesis and Application in Organic Chemistry

A study by Song et al. (2005) focused on synthesizing α-amino fluorobenzyl-phosphonates containing an isoxazole moiety. These compounds exhibited moderate anticancer activity, suggesting their utility in developing novel cancer therapeutics (Song et al., 2005).

Development of Pharmacological Agents

Yang et al. (2016) synthesized benzamides with potent properties against dopamine and serotonin receptors. The compounds showed promise as potential antipsychotics, indicating the broader therapeutic applications of isoxazole derivatives (Yang et al., 2016).

Future Directions

Isoxazole derivatives, including 5-Fluoro-3-methylbenzo[d]isoxazole, have shown promising potential in various fields, especially in medicinal chemistry . Future research could focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

5-fluoro-3-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXSFBLLWZSENJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610288
Record name 5-Fluoro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-methylbenzo[d]isoxazole

CAS RN

1260762-27-3
Record name 5-Fluoro-3-methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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